5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one
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Overview
Description
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one is an organic compound that features a conjugated system of double bonds, making it a highly reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one typically involves a multi-step process. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at room temperature.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine as a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. Specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or interacting with DNA .
Comparison with Similar Compounds
Similar Compounds
Piperylin: 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]pyrrolidine.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: A compound with similar conjugated systems but different substituents.
Uniqueness
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90137-52-3 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-phenyl-1-pyridin-2-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H13NO/c18-16(15-11-6-7-13-17-15)12-5-4-10-14-8-2-1-3-9-14/h1-13H |
InChI Key |
LGOMTVGNAFWQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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